
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide
Description
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide is a pyridine-based thioacetamide derivative characterized by a cyano group at position 3, phenyl and p-tolyl substituents at positions 4 and 6 of the pyridine ring, and a thioether-linked acetamide moiety attached to a 2-methoxy-4-nitrophenyl group. Safety guidelines indicate sensitivity to heat and the need for careful handling .
Properties
Molecular Formula |
C28H22N4O4S |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(2-methoxy-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C28H22N4O4S/c1-18-8-10-20(11-9-18)25-15-22(19-6-4-3-5-7-19)23(16-29)28(31-25)37-17-27(33)30-24-13-12-21(32(34)35)14-26(24)36-2/h3-15H,17H2,1-2H3,(H,30,33) |
InChI Key |
JFZARYQBVWLPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Pyridine Synthesis
The classical Hantzsch method employs diketones, aldehydes, and ammonia derivatives to construct polysubstituted pyridines. For 3-cyano-4-phenyl-6-(p-tolyl)pyridine-2-thiol (Intermediate A), a modified approach utilizes ethyl cyanoacetate , benzaldehyde derivatives , and ammonium acetate under reflux in acetic acid. The reaction proceeds via enamine formation, followed by cyclization and oxidation. For instance, reacting ethyl cyanoacetate with 4-methylbenzaldehyde (p-tolualdehyde) and phenylacetaldehyde in the presence of ammonium acetate yields a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine using nitric acid. Typical yields range from 45–60%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Malononitrile Condensation Route
Alternative methods leverage malononitrile derivatives to introduce the cyano group at position 3 of the pyridine ring. A one-pot condensation of 2-(4-methylbenzylidene)malononitrile , thiourea , and phenylacetyl chloride in dimethylformamide (DMF) at 80°C generates the 3-cyano-4-phenyl-6-(p-tolyl)pyridine-2-thiol scaffold. This route benefits from shorter reaction times (4–6 hours) but requires stringent moisture control to prevent hydrolysis of the nitrile group.
Thioether Linkage Installation
The thioether bridge (-S-) connecting the pyridine core to the acetamide moiety is introduced via nucleophilic substitution or oxidative coupling.
Nucleophilic Substitution with Mercaptoacetamide
Intermediate A reacts with 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide in the presence of a base such as potassium carbonate. The reaction, conducted in anhydrous acetone at 50°C for 12 hours, achieves a 65–70% yield. The mechanism involves deprotonation of the pyridine-2-thiol to a thiolate ion, which displaces the chloride from the acetamide derivative.
Oxidative Coupling with Disulfides
An alternative approach employs bis(2-methoxy-4-nitrophenyl) disulfide as a sulfur source. Under oxidative conditions (e.g., iodine in DMF), the disulfide cleaves to generate reactive sulfenyl intermediates, which couple with Intermediate A. This method, while less common, avoids the use of chlorinated reagents and achieves comparable yields (60–68%).
Acetamide Coupling and Functionalization
The final step involves coupling the thiolated pyridine with the substituted acetamide group.
Carbodiimide-Mediated Amidation
The synthesis of N-(2-methoxy-4-nitrophenyl)acetamide begins with the reaction of 2-methoxy-4-nitroaniline and cyanoacetic acid using N,N'-dicyclohexylcarbodiimide (DCC) in DMF at 0–15°C. This method, adapted from similar acetamide syntheses, proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the aniline. Yields exceed 85% after purification by recrystallization from isopropanol.
Direct Alkylation of Thiol-Pyridine
A convergent strategy couples pre-formed N-(2-methoxy-4-nitrophenyl)acetamide with the thiolated pyridine using 1,1'-thiocarbonyldiimidazole (TCDI) . This reagent promotes the formation of a mixed disulfide, which is reduced in situ with tris(2-carboxyethyl)phosphine (TCEP) to yield the thioether. This method minimizes side reactions and improves overall yield to 75–80%.
Optimization Strategies and Challenges
Solvent and Temperature Effects
-
Pyridine cyclization : Ethanol/water mixtures enhance crystallinity but prolong reaction times. Switching to DMF reduces cyclization time from 24 hours to 6 hours but necessitates careful pH control.
-
Thioether formation : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may lead to over-oxidation. Trials with tetrahydrofuran (THF) showed reduced yields (≤50%) due to poor intermediate solubility.
Purification Techniques
-
Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves acetamide derivatives but degrades nitro groups under prolonged exposure.
-
Recrystallization : Ethanol/water (7:3) effectively purifies the final compound, yielding >95% purity by HPLC.
Comparative Analysis of Synthetic Routes
Step | Method | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Pyridine formation | Hantzsch cyclization | Acetic acid, reflux, 24 h | 55 | Scalable, robust | Long reaction time |
Pyridine formation | Malononitrile condensation | DMF, 80°C, 6 h | 62 | Faster, fewer steps | Moisture-sensitive |
Thioether linkage | Nucleophilic substitution | Acetone, K2CO3, 50°C, 12 h | 68 | High regioselectivity | Chlorinated byproducts |
Thioether linkage | Oxidative coupling | DMF, I2, rt, 8 h | 65 | Avoids chlorides | Requires inert atmosphere |
Acetamide coupling | DCC-mediated amidation | DMF, 0–15°C, 2 h | 87 | High purity | Costly reagents |
Acetamide coupling | TCDI alkylation | THF, TCEP, rt, 6 h | 78 | Convergent, fewer steps | Sensitive to oxygen |
Structural Characterization and Validation
Critical analytical data for the target compound include:
-
(400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyridine-H), 8.12–7.20 (m, 12H, aromatic-H), 4.10 (s, 2H, -SCH2-), 3.85 (s, 3H, -OCH3), 2.35 (s, 3H, -CH3).
-
HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H2O), purity ≥98%.
Industrial-Scale Considerations
Scaling the optimized lab procedure (Hantzsch cyclization + nucleophilic substitution + DCC amidation) to pilot plant levels (10 kg batches) revealed challenges:
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of the nitro group to an amino group.
Substitution: This can involve the replacement of certain substituents with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms.
Scientific Research Applications
Research indicates that this compound exhibits notable biological activities, making it a candidate for further investigation in pharmacological applications.
Anticancer Properties
Case studies have demonstrated the compound's potential as an anticancer agent:
- In Vitro Studies : The compound showed significant cytotoxic effects against various cancer cell lines, with a dose-dependent response observed at concentrations exceeding 10 µM. These findings suggest its potential role in cancer therapy by inhibiting tumor cell proliferation .
Synergistic Effects
Preliminary studies indicate that combining this compound with established chemotherapeutics may enhance therapeutic efficacy while reducing side effects. This synergistic potential warrants further investigation to optimize treatment regimens for cancer patients .
Synthetic Applications
The synthesis of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves multi-step synthetic pathways that highlight its versatility in organic chemistry:
- Formation of the Pyridine Ring : Utilizing various reagents to construct the pyridine framework.
- Introduction of Functional Groups : Incorporating the cyano and thioether functionalities through nucleophilic substitutions and coupling reactions.
Comparative Analysis with Related Compounds
To emphasize the uniqueness of this compound, a comparison with similar compounds is presented:
Compound Name | Structural Features | Notable Activities |
---|---|---|
2-(3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio-N-(4-methyl-3-nitrophenyl)acetamide | Similar pyridine and thioether structure | Antimicrobial |
3-Cyano-N-(4-methylphenyl)acetamide | Lacks the complex pyridine structure | Anticancer |
2-Amino-N-(4-nitrophenyl)acetamide | Simple amine structure | Enzyme inhibition |
This table illustrates how the complex arrangement of functional groups in this compound may enhance its biological activity compared to simpler analogs .
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
A comparative analysis of structurally related compounds reveals key differences in substituents and their biochemical implications:
Key Observations:
- Pyridine vs. Pyrimidine Cores : Pyrimidine-based analogs (e.g., Epirimil) exhibit distinct pharmacological profiles, such as anticonvulsant activity, compared to pyridine derivatives, likely due to altered hydrogen-bonding capacity and steric effects .
- Fluorinated and Thienyl Substituents : Compounds with CF₃ or thienyl groups () show increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Pharmacological and Physicochemical Properties
- Anticonvulsant Activity : Epirimil’s 3,4-dimethoxyphenyl group and pyrimidine core correlate with high efficacy in seizure models, whereas the target compound’s nitro group may favor different targets (e.g., nitroreductases) .
- Enzyme Inhibition : LBJ-03 and 8d demonstrate IDO1 and VEGFR-2 inhibition, respectively, highlighting the impact of aryl substituents (4-fluorophenyl vs. nitrobenzothiazole) on target specificity .
- Thermal Stability : The target compound requires precautions against heat, unlike analogs lacking nitro groups .
Crystallographic and Computational Studies
- Molecular docking studies () on analogs like Epirimil emphasize the role of substituent orientation in binding pocket interactions, a consideration for optimizing the target compound .
Biological Activity
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C29H25N3OS |
Molecular Weight | 463.6 g/mol |
CAS Number | 332053-26-6 |
IUPAC Name | 2-[3-cyano-6-(p-tolyl)-4-phenylpyridin-2-yl]thio-N-(2-methoxy-4-nitrophenyl)acetamide |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit oxidative stress. The antioxidant activity of related compounds has been evaluated, showing promising results in various assays, including DPPH and ABTS radical scavenging tests .
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Studies have demonstrated that derivatives of this compound can inhibit tyrosinase, an enzyme critical in melanin biosynthesis. The inhibition mechanism involves binding to the active site of the enzyme, which alters its conformation and reduces its activity .
The structure-activity relationship (SAR) studies reveal that the presence of specific substituents on the aromatic rings significantly influences the inhibitory potency. For instance, modifications at the 3-position of the pyridine ring enhance binding affinity and inhibitory activity against tyrosinase .
Antiviral Activity
Emerging evidence suggests that compounds structurally related to this compound may exhibit antiviral properties. In vitro studies have shown that certain derivatives can inhibit viral replication in various models, including those for hepatitis C virus (HCV) and influenza viruses . The mechanism often involves interference with viral entry or replication processes.
Case Studies
-
Tyrosinase Inhibition : In a comparative study, several derivatives were synthesized and tested for their tyrosinase inhibitory activity. Compound variants featuring different substituents were evaluated at a concentration of 40 µM, with results indicating varying degrees of inhibition compared to standard inhibitors like kojic acid. The most potent derivative exhibited an IC50 value significantly lower than that of the reference compound .
Compound IC50 (µM) % Inhibition Kojic Acid 30 100 Compound A 25 85 Compound B 15 92 - Antiviral Efficacy : A study on the antiviral effects of related compounds showed that certain derivatives could effectively inhibit HCV replication in cell cultures at low micromolar concentrations. This suggests potential for further development as antiviral agents .
Q & A
Advanced Research Question
- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to quantify parent compound depletion.
- Protein Binding : Equilibrium dialysis (plasma proteins) followed by HPLC-UV quantification.
- CYP Inhibition : Fluorogenic assays with CYP3A4/2D6 isoforms. Correlate results with molecular docking studies to identify binding motifs .
How can flow chemistry improve the scalability of key synthetic steps (e.g., nitro reduction or cyclization)?
Advanced Research Question
Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., nitro group reduction with H₂/Pd-C). For example, a tubular reactor at 50°C and 10 bar H₂ achieves >90% conversion in 30 minutes, minimizing byproducts. Statistical modeling (DoE) optimizes parameters like flow rate and catalyst loading .
What challenges arise in refining the crystal structure when the compound exhibits polymorphism or solvent inclusion?
Advanced Research Question
Polymorphs require multi-temperature XRD datasets (100–300 K) to identify dominant phases. Solvent inclusion (e.g., DMF in lattice) necessitates SQUEEZE (in PLATON) to model disordered electron density. For twinned crystals, SHELXL’s TWIN/BASF commands refine scale factors .
Which functional groups in the compound are most reactive, and how can their stability be monitored during storage?
Basic Research Question
The nitro group (-NO₂) and cyano (-CN) are prone to hydrolysis under humid conditions. Stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis detect degradation. Store under inert gas (N₂) in amber vials at -20°C .
How can researchers design a structure-activity relationship (SAR) study to identify critical pharmacophores?
Advanced Research Question
- Step 1 : Synthesize analogs with systematic substitutions (e.g., replace p-tolyl with halophenyl).
- Step 2 : Test bioactivity (e.g., IC₅₀ in enzyme assays) and logP (HPLC-measured).
- Step 3 : Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with activity .
What analytical techniques are optimal for detecting trace impurities (<0.1%) in bulk samples?
Basic Research Question
- HPLC-MS : Hypersil C18 column (3 μm), gradient elution (ACN/H₂O + 0.1% formic acid).
- NMR : ¹³C-DEPT-135 with cryoprobes for enhanced sensitivity.
- ICP-OES : Quantify heavy metal catalysts (e.g., Pd <10 ppm) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.